4-Guanidino-2-methoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

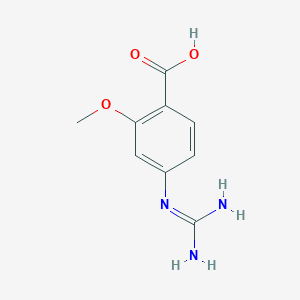

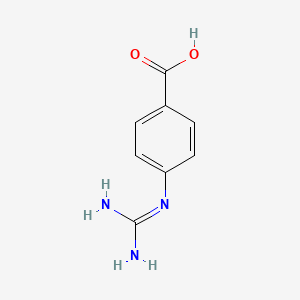

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(diaminomethylideneamino)-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-15-7-4-5(12-9(10)11)2-3-6(7)8(13)14/h2-4H,1H3,(H,13,14)(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYCWERYJWNAKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591180 | |

| Record name | 4-[(Diaminomethylidene)amino]-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173731-96-9 | |

| Record name | 4-[(Diaminomethylidene)amino]-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Guanidino-2-methoxybenzoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-Guanidino-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a multifaceted organic compound that stands at the intersection of several key areas in chemical and pharmaceutical research. As a derivative of both benzoic acid and the highly basic guanidine functional group, it presents a unique combination of properties that make it a compelling subject for investigation. The strategic placement of a methoxy group on the benzene ring further modulates its electronic and steric characteristics, influencing its reactivity, binding affinity, and pharmacokinetic profile. This technical guide provides a comprehensive exploration of the chemical properties of this compound, offering a foundational resource for researchers engaged in its synthesis, analysis, and application. From its fundamental physicochemical parameters to its potential as a bioactive agent, this document synthesizes available data and theoretical knowledge to deliver field-proven insights for the scientific community.

Core Chemical and Physical Properties

This compound is a crystalline solid, typically appearing as a light yellow to yellow powder.[1] Its structure incorporates a benzoic acid moiety, a guanidino group, and a methoxy group, which collectively determine its chemical behavior and physical characteristics.

Identifiers and Basic Properties

A summary of the key identifiers and fundamental properties of this compound is provided in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 4-(diaminomethylideneamino)-2-methoxybenzoic acid | - |

| Synonym(s) | 4-{[amino(imino)methyl]amino}-2-methoxybenzoic acid | [1] |

| CAS Number | 173731-96-9 | [1] |

| Molecular Formula | C₉H₁₁N₃O₃ | [2] |

| Molecular Weight | 209.21 g/mol | [2] |

| Physical Form | Light yellow to yellow powder or crystals | [1] |

| Purity | Typically ≥95% | [1] |

Physicochemical Parameters

The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing appropriate experimental conditions. While experimental data for this compound is not extensively published, we can infer its likely characteristics based on its structural components and data from analogous compounds.

The guanidino group is strongly basic with a typical pKa of the conjugate acid around 13.5, meaning it will be protonated and positively charged at physiological pH.[3] The carboxylic acid group is acidic, with the pKa of the parent 2-methoxybenzoic acid being around 4.0. The presence of the electron-donating guanidino group at the para position may slightly increase the pKa of the carboxylic acid.

The LogP (octanol-water partition coefficient) is a measure of lipophilicity. The presence of the highly polar, charged guanidinium group and the carboxylic acid will lead to a low LogP value, indicating high water solubility. Guanidine and its salts are known to be highly soluble in water and polar organic solvents.[4][5][6]

| Parameter | Predicted Value/Characteristic | Rationale/Analog Data |

| pKa (acidic) | ~4.0 - 4.5 | Based on 2-methoxybenzoic acid and electronic effects. |

| pKa (basic) | ~13.5 | Characteristic of the guanidinium group.[3] |

| LogP | < 0 | The presence of two highly polar, ionizable groups suggests low lipophilicity. |

| Solubility | High in water and polar protic solvents (e.g., methanol, ethanol). Limited in non-polar organic solvents. | Based on the properties of guanidine and benzoic acid derivatives.[4][5][6] |

| Hydrogen Bond Donors | 5 | From the -COOH and guanidino groups. |

| Hydrogen Bond Acceptors | 6 | From the oxygens and nitrogens. |

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step process, beginning with a suitable precursor such as 4-amino-2-methoxybenzoic acid. The key transformation is the introduction of the guanidino group, a reaction known as guanidination.

Synthetic Pathway

A plausible synthetic route involves the initial synthesis of 4-amino-2-methoxybenzoic acid, followed by its reaction with a guanidinating agent.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of the precursor and the guanidination of related aminobenzoic acids.[1][7][8]

Step 1: Synthesis of 4-Amino-2-methoxybenzoic acid

-

Reaction Setup: In a round-bottom flask, dissolve 4-methoxy-2-nitrobenzoic acid (1 equivalent) in methanol.

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material).

-

Hydrogenation: Subject the mixture to hydrogenation. This can be done using a balloon filled with hydrogen gas or a Parr hydrogenator at room temperature and atmospheric or slightly elevated pressure.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 4-amino-2-methoxybenzoic acid as a solid.[8] This intermediate can be used in the next step, often without further purification.

Step 2: Guanidination of 4-Amino-2-methoxybenzoic acid

-

Reaction Setup: Suspend 4-amino-2-methoxybenzoic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Reagent Addition: Add cyanamide (approximately 2 equivalents) to the stirred suspension at room temperature.

-

Heating: Heat the reaction mixture to reflux (approximately 100°C) and maintain for several hours (e.g., 6 hours).[1][7]

-

Monitoring: Monitor the reaction by TLC or HPLC to track the formation of the product.

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature and allow it to stand, promoting precipitation of the product hydrochloride salt.

-

Collect the solid by filtration and wash with cold water.

-

To obtain the free base, the hydrochloride salt can be suspended in an aqueous solution of a weak base like potassium carbonate or sodium bicarbonate to neutralize the acid.

-

Filter the resulting solid, wash with water, and dry under vacuum to afford this compound.

-

Reactivity and Chemical Stability

The chemical reactivity of this compound is dictated by its three functional groups: the guanidino group, the carboxylic acid, and the methoxy-substituted aromatic ring.

-

Guanidino Group: This group is highly basic and will readily react with acids to form stable guanidinium salts. It is generally stable under neutral and acidic conditions but can be susceptible to hydrolysis to form urea and the corresponding amine under harsh basic conditions, especially at elevated temperatures.[5][9]

-

Carboxylic Acid Group: This group undergoes typical reactions of carboxylic acids, such as esterification with alcohols in the presence of an acid catalyst, and formation of amides by reaction with amines using coupling agents.

-

Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy and guanidino groups. However, under strongly acidic conditions, the guanidino group will be protonated, diminishing its activating effect.

Stability: The compound is expected to be stable under normal storage conditions, preferably in a cool, dark place. As a solid, it is likely to be stable in air. Solutions of guanidinium salts are generally stable.[5][10] It is incompatible with strong oxidizing agents.[10]

Biological Activity and Potential Applications

The guanidino group is a key pharmacophore in many biologically active molecules, recognized for its ability to form strong hydrogen bonds and salt bridges with biological targets.[3] Guanidinobenzoic acid derivatives, in particular, are well-established as inhibitors of serine proteases.[2][11][12][13]

Mechanism of Action: Serine Protease Inhibition

Serine proteases are a large family of enzymes characterized by a serine residue in their active site, which plays a crucial role in catalysis. These enzymes are involved in a wide range of physiological processes, including digestion, blood coagulation, and inflammation.[12][14] Unregulated serine protease activity is implicated in numerous diseases.

The positively charged guanidinium group of this compound can mimic the side chain of arginine, a natural substrate for many serine proteases like trypsin.[2] This allows the molecule to bind to the S1 specificity pocket of the enzyme's active site, leading to competitive inhibition.

Caption: Mechanism of serine protease inhibition by this compound.

Potential Therapeutic Applications

Given their mechanism of action, derivatives of guanidinobenzoic acid are investigated for a variety of therapeutic applications:

-

Anti-inflammatory Agents: By inhibiting proteases involved in inflammatory cascades.[2]

-

Anticoagulants: Through the inhibition of thrombin and other coagulation factors.[13]

-

Anticancer Agents: By targeting proteases involved in tumor invasion and metastasis.

-

Antiviral Agents: Some viral proteases are essential for viral replication and are targets for inhibition.

The specific activity and therapeutic potential of this compound would require dedicated biological screening and evaluation. The methoxy group may influence its binding affinity, selectivity, and pharmacokinetic properties compared to unsubstituted guanidinobenzoic acid.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the characterization, quality control, and pharmacokinetic studies of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

HPLC-UV Method

A reversed-phase HPLC method can be developed for the quantification of this compound. The method would involve separation on a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier.

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Good retention for moderately polar aromatic compounds. |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | Provides good peak shape for the acidic analyte and the basic guanidino group. |

| Gradient | Isocratic or Gradient elution | To be optimized for resolution from impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV at ~254 nm | Benzoic acid derivatives typically have strong UV absorbance in this region. |

| Column Temp. | 25-30 °C | For reproducible retention times. |

| Injection Vol. | 10-20 µL | Standard injection volume. |

Analytical Workflow

Caption: Standard workflow for the HPLC analysis of this compound.

Spectroscopic Characterization

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Signals in the range of 6.5-8.0 ppm, with splitting patterns determined by the substitution on the benzene ring.- Methoxy Protons: A sharp singlet at ~3.8-4.0 ppm.- Guanidino/Carboxyl Protons: Broad signals that may exchange with D₂O. |

| ¹³C NMR | - Carbonyl Carbon: Signal at ~165-175 ppm.- Guanidino Carbon: Signal at ~155-160 ppm.- Aromatic Carbons: Signals in the range of 110-160 ppm.- Methoxy Carbon: Signal at ~55-60 ppm. |

| FTIR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): Broad band from 2500-3300.- N-H Stretch (Guanidino): Bands around 3100-3400.- C=O Stretch (Carboxylic Acid): Strong band at ~1680-1710.- C=N Stretch (Guanidino): Strong band around 1650.- C-O Stretch (Methoxy/Acid): Bands in the 1200-1300 region. |

| Mass Spec. (EI) | - Molecular Ion (M⁺): Peak at m/z = 209.- Fragmentation: Loss of H₂O (m/z = 191), COOH (m/z = 164), and characteristic fragmentation of the guanidino and methoxy groups. |

Safety and Handling

Based on the safety data for the related compound 4-guanidinobenzoic acid hydrochloride, this compound should be handled with care in a laboratory setting.

-

GHS Hazard Statements: Likely to be harmful if swallowed (H302). May cause skin and eye irritation.[15]

-

Precautionary Statements: Wear protective gloves, clothing, and eye protection (P280). If swallowed, seek medical attention. If in eyes, rinse cautiously with water for several minutes (P305, P351, P338).[1]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][10]

Conclusion

This compound is a compound of significant interest due to its unique structural features and potential as a bioactive molecule, particularly as a serine protease inhibitor. This guide has provided a comprehensive overview of its chemical and physical properties, a plausible synthetic route, and methodologies for its analysis. While further experimental validation of its specific physicochemical and biological properties is warranted, the information presented herein, drawn from data on closely related analogs and established chemical principles, offers a robust foundation for researchers and drug development professionals. The continued exploration of this and similar molecules holds promise for the discovery of novel therapeutic agents.

References

- 1. 4-Guanidinobenzoic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. tandfonline.com [tandfonline.com]

- 3. rsc.org [rsc.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Guanidine - Sciencemadness Wiki [sciencemadness.org]

- 6. researchgate.net [researchgate.net]

- 7. 4-Guanidinobenzoic acid hydrochloride | 42823-46-1 [chemicalbook.com]

- 8. 2-AMINO-4-METHOXY-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. Stability of bicyclic guanidine superbases and their salts in water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. biospectra-new.useast01.umbraco.io [biospectra-new.useast01.umbraco.io]

- 11. [Synthetic inhibitors of serine proteinases. 35. Inhibition action of amidino- and guanidinophenyl derivatives against hemolysis initiated by complement activation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of the serine proteases of the complement system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. 4-Guanidinobenzoic acid hydrochloride | C8H10ClN3O2 | CID 3084875 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Guanidino-2-methoxybenzoic Acid: A Key Intermediate in the Synthesis of the Aurora A Kinase Inhibitor Alisertib

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Guanidino-2-methoxybenzoic acid, with the CAS number 173731-96-9, is a specialized organic compound that has garnered significant interest within the pharmaceutical industry. While not an active pharmaceutical ingredient (API) itself, it serves a critical role as a key building block in the synthesis of complex therapeutic agents. Its primary significance lies in its function as a pivotal intermediate in the manufacturing of Alisertib (MLN8237), an investigational and potent inhibitor of Aurora A kinase, a key regulator of cell division.[1] The dysregulation of Aurora A kinase is implicated in the progression of various human cancers, making Alisertib a promising candidate in oncology research and development.[1][2]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed, field-proven synthesis protocol, its crucial application in the synthesis of Alisertib, and relevant analytical methodologies.

Physicochemical Properties

This compound is a multifaceted molecule featuring a benzoic acid core substituted with both a methoxy and a guanidino group. This unique combination of functional groups dictates its chemical reactivity and physical characteristics.

| Property | Value | Source(s) |

| CAS Number | 173731-96-9 | [3] |

| Molecular Formula | C₉H₁₁N₃O₃ | [4] |

| Molecular Weight | 209.21 g/mol | [4] |

| Appearance | Light yellow to yellow powder or crystals | [5] |

| Purity | Typically ≥95% | [5] |

| Storage | Refrigerator (2-8 °C) | [5] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with the commercially available precursor, 4-amino-2-methoxybenzoic acid. The key transformation is the guanidinylation of the aromatic amine. The following protocol is a robust and well-established method adapted from standard procedures for the guanidinylation of arylamines.[6]

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials and Reagents:

-

4-Amino-2-methoxybenzoic acid (CAS: 2486-80-8)

-

Isopropanol

-

Concentrated Hydrochloric Acid (HCl)

-

Cyanamide (50% aqueous solution)

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Deionized Water

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, combine isopropanol, 4-amino-2-methoxybenzoic acid, and concentrated hydrochloric acid in a molar ratio of approximately 1:3:1 (substrate:solvent:acid).[6]

-

Dissolution: Heat the mixture to approximately 50°C and stir for 30 minutes to ensure complete dissolution and formation of the hydrochloride salt of the starting material.[6]

-

Guanidinylation: Slowly add a 50% aqueous solution of cyanamide dropwise to the reaction mixture. The molar ratio of 4-amino-2-methoxybenzoic acid to cyanamide should be 1:1.[6]

-

Reaction: After the addition is complete, heat the mixture to reflux (approximately 80°C) and maintain for 6-8 hours.[6]

-

Work-up: Cool the reaction mixture to room temperature. Carefully add a solution of sodium hydroxide to neutralize the excess acid and adjust the pH to approximately 7.[6]

-

Isolation: The product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Washing and Drying: Wash the crude product with cold deionized water and then with a small amount of cold ethanol. Dry the product under vacuum.

-

Purification (Optional): For higher purity, the crude product can be recrystallized from an ethanol/water mixture.[6]

Application in the Synthesis of Alisertib (MLN8237)

The primary and most significant application of this compound is as a key reactant in the synthesis of the Aurora A kinase inhibitor, Alisertib.[1] In the synthetic route to Alisertib, the hydrochloride salt of this compound is coupled with a complex heterocyclic intermediate to introduce the guanidinobenzoic acid moiety, which is crucial for the final compound's biological activity.[7]

Reaction Scheme: Integration into the Alisertib Core Structure

Caption: Coupling reaction in Alisertib synthesis.

The reaction involves the condensation of this compound hydrochloride with 8-chloro-4-[(dimethylamino)methylene]-1-(2-fluoro-6-methoxyphenyl)-3,4-dihydro-5H-2-benzazepin-5-one in the presence of a base such as potassium carbonate in methanol at reflux.[7] This step forms a key intermediate which is then further processed to yield Alisertib.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for assessing the purity of this compound.

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) |

| Detection | UV at a wavelength corresponding to the absorbance maximum of the aromatic system (typically around 254 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for structural confirmation. The expected ¹H NMR spectrum would show signals corresponding to the methoxy protons, the aromatic protons, and the protons of the guanidino and carboxylic acid groups.

Biological Significance

As an intermediate, this compound is not intended to have direct biological or pharmacological activity. Its significance is derived from its incorporation into the final Alisertib molecule. The guanidinium group, being protonated at physiological pH, can engage in important hydrogen bonding and electrostatic interactions with the target protein, Aurora A kinase. The benzoic acid moiety provides a key structural element for the overall conformation of Alisertib.

Conclusion

This compound is a critical, non-API intermediate whose value is intrinsically linked to the development of the promising anti-cancer agent, Alisertib. A thorough understanding of its synthesis and analytical characterization is essential for researchers and professionals involved in the process development and manufacturing of Alisertib and other related kinase inhibitors. The protocols and information presented in this guide offer a comprehensive technical resource to support these endeavors.

References

- 1. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. 173731-96-9|this compound|BLD Pharm [bldpharm.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. prepchem.com [prepchem.com]

- 6. CN102329251A - Method for chemically synthesizing p-guanidinobenzoic acid - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4-Guanidino-2-methoxybenzoic Acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Guanidino-2-methoxybenzoic acid is a synthetically accessible organic molecule that holds potential for exploration in drug discovery and chemical biology. Its structure, featuring a guanidino group appended to a methoxy-substituted benzoic acid scaffold, suggests a predisposition for interacting with biological targets, particularly enzymes and receptors where charge-charge interactions and hydrogen bonding are critical for recognition. The guanidinium group, with its positive charge delocalized over several atoms, is a common motif in pharmacologically active compounds, known to mimic the side chain of arginine and participate in key binding events. The methoxy and carboxylic acid functionalities on the phenyl ring further modulate the molecule's electronic and pharmacokinetic properties, making it an intriguing candidate for further investigation.

This technical guide provides a comprehensive overview of this compound, from its molecular structure and properties to a detailed, field-proven synthesis protocol. It further delves into its characterization, potential biological activities based on structural analogy, and proposes experimental workflows for its evaluation, aiming to equip researchers with the foundational knowledge to explore the therapeutic and scientific potential of this compound.

Table of Contents

-

Molecular Structure and Physicochemical Properties

-

Synthesis of this compound

-

Characterization

-

Potential Biological Activities and Applications

-

Experimental Protocols

-

References

Molecular Structure and Physicochemical Properties

This compound possesses a distinct molecular architecture that dictates its chemical behavior and potential biological interactions. The molecule consists of a benzoic acid core, substituted with a methoxy group at the ortho-position and a guanidino group at the para-position relative to the carboxyl group.

| Property | Value | Source |

| CAS Number | 173731-96-9 | [1] |

| Molecular Formula | C₉H₁₁N₃O₃ | [1] |

| Molecular Weight | 209.21 g/mol | [1] |

| Appearance | Light yellow to yellow powder or crystals | [1] |

| SMILES | O=C(O)C1=CC=C(NC(N)=N)C=C1OC | [2] |

| InChI | 1S/C9H11N3O3/c1-15-7-4-5(12-9(10)11)2-3-6(7)8(13)14/h2-4H,1H3,(H,13,14)(H4,10,11,12) | [1] |

| Storage | 2-8°C, inert atmosphere, keep in dark place | [2] |

The guanidino group, with a pKa around 13.5, is protonated at physiological pH, rendering the molecule a zwitterion. This charged nature, combined with the hydrogen bonding capacity of the guanidinium and carboxylate groups, suggests significant interactions with biological macromolecules. The methoxy group can influence the conformation of the molecule and its lipophilicity.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the guanidinylation of its corresponding aniline precursor, 4-Amino-2-methoxybenzoic acid. Several methods exist for the introduction of a guanidino group onto an aromatic amine. A common and reliable approach involves the use of cyanamide under acidic conditions. This method is advantageous due to the ready availability and low cost of the reagent.

The proposed synthetic pathway is a two-step process starting from 4-amino-2-methoxybenzoic acid. The first step involves the protection of the carboxylic acid group, typically as a methyl or ethyl ester, to prevent its interference with the guanidinylation reaction. The second step is the guanidinylation of the aniline nitrogen.

Caption: Proposed synthetic workflow for this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the guanidino and carboxylic acid groups. The aromatic protons will likely appear as a complex multiplet in the range of 7.0-8.0 ppm. The methoxy protons should present as a sharp singlet around 3.8 ppm. The NH protons of the guanidino group and the OH proton of the carboxylic acid will be broad singlets and their chemical shifts will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Characteristic signals are expected for the carboxyl carbon (~167 ppm), the aromatic carbons (110-160 ppm), the guanidinyl carbon (~157 ppm), and the methoxy carbon (~56 ppm).

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

C=O stretch of the carboxylic acid around 1700 cm⁻¹.

-

N-H stretching vibrations of the guanidino group in the range of 3100-3500 cm⁻¹.

-

C=N stretching of the guanidino group around 1650 cm⁻¹.

-

C-O stretching of the methoxy group and the carboxylic acid.

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 210.2. Fragmentation patterns can provide further structural information.

Potential Biological Activities and Applications

While no specific biological activities have been reported for this compound in the public literature, its structural motifs suggest several potential areas for investigation.

Enzyme Inhibition: The guanidino group is a well-known pharmacophore that can mimic the side chain of arginine, a key amino acid in many enzyme active sites. This makes this compound a potential inhibitor of enzymes that recognize arginine, such as:

-

Serine Proteases: Many serine proteases, such as trypsin and thrombin, have a specificity pocket that accommodates an arginine residue. Guanidinobenzoate derivatives have been explored as inhibitors of these enzymes.[3]

-

Nitric Oxide Synthases (NOS): As arginine is the substrate for NOS, guanidino-containing compounds can act as competitive inhibitors.

-

Protein Arginine Deiminases (PADs): These enzymes are involved in post-translational modification and are implicated in various diseases.

A study on 4-guanidinobenzoate derivatives has shown their potential as enteropeptidase inhibitors for the treatment of obesity.[4] This suggests that this compound could also be investigated for similar activities.

Receptor Interaction: The charged guanidinium group can also participate in interactions with receptors, particularly those that have anionic binding sites.

Antimicrobial Activity: Guanidine-containing compounds have been shown to possess broad-spectrum antimicrobial activity. The cationic nature of the guanidinium group is thought to facilitate interaction with and disruption of microbial cell membranes.

The following diagram illustrates a general workflow for screening the biological activity of a novel compound like this compound.

Caption: A general workflow for the biological evaluation of a new chemical entity.

Experimental Protocols

A. Synthesis of this compound

This protocol is adapted from established methods for the guanidinylation of anilines.

Materials:

-

4-Amino-2-methoxybenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Cyanamide

-

Hydrochloric acid

-

Sodium hydroxide

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, etc.)

Procedure:

Step 1: Esterification of 4-Amino-2-methoxybenzoic acid

-

In a round-bottom flask, dissolve 4-Amino-2-methoxybenzoic acid (1.0 eq) in anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 4-amino-2-methoxybenzoate.

Step 2: Guanidinylation of Methyl 4-amino-2-methoxybenzoate

-

Dissolve methyl 4-amino-2-methoxybenzoate (1.0 eq) in a suitable solvent (e.g., water or ethanol).

-

Add an excess of cyanamide (e.g., 2.0-3.0 eq).

-

Add hydrochloric acid to maintain an acidic pH.

-

Heat the reaction mixture at reflux for several hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture and adjust the pH to neutral or slightly basic to precipitate the product.

-

Filter the solid, wash with cold water, and dry to yield methyl 4-guanidino-2-methoxybenzoate.

Step 3: Hydrolysis of the Methyl Ester

-

Suspend methyl 4-guanidino-2-methoxybenzoate in an aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and carefully acidify with hydrochloric acid to precipitate the final product, this compound.

-

Filter the solid, wash with cold water, and dry under vacuum.

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

B. General Protocol for an In Vitro Enzyme Inhibition Assay

This is a general protocol that can be adapted for screening this compound against a target enzyme.

Materials:

-

Target enzyme

-

Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)

-

Assay buffer (optimized for the specific enzyme)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control inhibitor

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound or control.

-

Pre-incubate the enzyme with the inhibitor for a defined period.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.

-

Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Caption: A typical workflow for an in vitro enzyme inhibition assay.

Conclusion

This compound is a molecule with significant potential for exploration in medicinal chemistry and chemical biology. Its synthesis is straightforward from commercially available starting materials, and its structure suggests a range of potential biological activities, particularly as an enzyme inhibitor. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and a framework for its biological evaluation. While experimental data on its biological activity and full spectroscopic characterization are currently lacking in the public domain, the information presented here serves as a valuable resource for researchers poised to investigate the scientific and therapeutic potential of this intriguing compound. Further studies are warranted to elucidate its specific biological targets and to explore its structure-activity relationships, which could pave the way for the development of novel therapeutic agents.

References

- 1. This compound | 173731-96-9 [sigmaaldrich.com]

- 2. 173731-96-9|this compound|BLD Pharm [bldpharm.com]

- 3. US4021472A - Guanidinobenzoic acid derivatives - Google Patents [patents.google.com]

- 4. Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Guanidinium Group - A Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Guanidinobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, certain chemical motifs consistently emerge as cornerstones for therapeutic innovation. The guanidinium group, a protonated guanidine moiety, is one such "privileged scaffold."[1][2] Characterized by its planar structure, resonance stabilization, and ability to form multiple hydrogen bonds, the guanidinium cation is a superb mimic of the protonated side chain of arginine. This mimicry is the key that unlocks its potent and often selective interaction with a vast array of biological targets, most notably the family of serine proteases.

When this cationic warhead is attached to a benzoic acid framework, the resulting 4-guanidinobenzoic acid (GBA) structure becomes a powerful platform for designing enzyme inhibitors.[3][4] The benzoic acid portion serves as a rigid, tunable scaffold, allowing for synthetic modification to fine-tune properties like solubility, cell permeability, and target selectivity. This guide provides a comprehensive exploration of the biological activities of GBA derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the critical experimental workflows used to validate their therapeutic potential.

Part 1: The Core Mechanism - Mastering Serine Protease Inhibition

The most prominent biological activity of guanidinobenzoic acid derivatives is the competitive inhibition of trypsin-like serine proteases. These enzymes, which include critical players in blood coagulation (thrombin, Factor Xa), fibrinolysis (plasmin), and inflammation (trypsin, kallikrein), all share a conserved catalytic triad and a specificity pocket (S1 pocket) that preferentially binds to basic amino acid residues like arginine and lysine.[5][6]

The Lock-and-Key Interaction: Binding the S1 Pocket

The efficacy of GBA derivatives stems from the powerful electrostatic interaction between the positively charged guanidinium group and a conserved, negatively charged aspartic acid residue (Asp189) at the bottom of the S1 pocket.[3] This high-affinity binding anchors the inhibitor within the active site, physically blocking the entry of the enzyme's natural substrate.

The interaction is a two-step process:

-

Rapid Initial Binding: The inhibitor quickly docks into the active site, driven by the strong ionic bond between the guanidinium group and the aspartate residue.

-

Acyl-Enzyme Intermediate Formation: The catalytic serine residue of the protease attacks the carbonyl carbon of the GBA ester, leading to the formation of a stable, covalent acyl-enzyme intermediate. This effectively sequesters the enzyme, rendering it inactive.[3]

Caption: Mechanism of serine protease inhibition by GBA derivatives.

Structure-Activity Relationship (SAR): The Blueprint for Potency and Selectivity

Systematic modification of the GBA core has yielded critical insights into designing potent and selective inhibitors. The fundamental principle is that the 4-guanidinophenyl moiety is the indispensable pharmacophore responsible for anchoring the molecule in the S1 pocket.[7]

Caption: Key components for Structure-Activity Relationship (SAR) of GBA derivatives.

-

The Ester/Amide Linkage (R Group): This is the primary site for synthetic modification. The size, lipophilicity, and electronic properties of the R group dictate the inhibitor's selectivity for different proteases, as the R group interacts with secondary binding sites outside the S1 pocket. For example, derivatives based on approved drugs like nafamostat and camostat have shown potent trypsin inhibition.[7][8]

-

Additional Functional Groups: The introduction of other moieties, such as a second carboxylic acid group, can create additional electrostatic interactions with the target enzyme, leading to a significant enhancement in inhibitory activity.[9]

-

Alkyl Chains: The length and branching of alkyl substituents can influence lipophilicity and, consequently, the pharmacokinetic profile of the compound.[10][11]

Part 2: Therapeutic Applications & Validating Protocols

The ability of GBA derivatives to potently inhibit serine proteases translates into a wide range of therapeutic applications, from treating life-threatening coagulation disorders to mitigating inflammatory processes.

Anticoagulation and Fibrinolysis: Managing Thrombosis

Causality: Pathological blood clotting (thrombosis) is driven by the coagulation cascade, a series of enzymatic activations culminating in the serine protease thrombin converting fibrinogen to fibrin. Other proteases like Factor Xa are also critical. GBA derivatives can directly inhibit these enzymes, preventing clot formation.[12][13] They can also inhibit plasmin, a key enzyme in breaking down clots (fibrinolysis).[14][15]

Quantitative Data: In Vitro Anticoagulant Activity

| Compound | Target(s) | Activated Partial Thromboplastin Time (aPTT) | Prothrombin Time (PT) | Citation(s) |

| Amidinobenzamide 1 | Thrombin, FXa | 33.2 ± 0.7 s (at 30 µM) | - | [13][16] |

| Amidinobenzamide 2 | Thrombin, FXa | 43.5 ± 0.6 s (at 30 µM) | - | [13][16] |

| Heparin (Control) | Antithrombin III | 62.5 ± 0.8 s (at 30 µM) | - | [13][16] |

| DMSO (Vehicle) | - | 23.6 ± 0.6 s | - | [16] |

Self-Validating Protocol: In Vitro Anticoagulation Assay (aPTT)

This protocol assesses the inhibitor's effect on the intrinsic and common pathways of the coagulation cascade.

-

Preparation: Prepare serial dilutions of the GBA derivative in a suitable buffer (e.g., Tris-buffered saline). The final solvent concentration (e.g., DMSO) must be kept constant across all samples, including the vehicle control.

-

Plasma Incubation: In a coagulometer cuvette, pre-warm 50 µL of pooled normal human plasma to 37°C.

-

Inhibitor Addition: Add 5 µL of the test compound dilution (or vehicle control) to the plasma and incubate for 2 minutes at 37°C.

-

Initiation of Coagulation: Add 50 µL of pre-warmed aPTT reagent (containing phospholipids and a contact activator like silica). Incubate for exactly 3 minutes at 37°C.

-

Clot Detection: Dispense 50 µL of pre-warmed calcium chloride (CaCl₂, 25 mM) into the cuvette to initiate clotting. The coagulometer will automatically measure the time (in seconds) until a fibrin clot is formed.

-

Data Analysis: A significant prolongation of the clotting time compared to the vehicle control indicates anticoagulant activity.[13][16]

Anti-Inflammatory Action: Targeting Acute Pancreatitis

Causality: Acute pancreatitis (AP) is a severe inflammatory condition often initiated by the premature activation of the digestive enzyme trypsin within the pancreas.[7][8] This triggers a cascade of further enzyme activations and a massive inflammatory response, leading to tissue damage. GBA derivatives, such as nafamostat and gabexate, are potent trypsin inhibitors used clinically to treat AP.[8][14] A promising modern approach is the development of agents with dual inhibitory action against both trypsin and the pro-inflammatory molecule nitric oxide (NO).[7][8]

Quantitative Data: Trypsin Inhibitory Potency

| Compound | IC₅₀ (µM) vs. Trypsin | Notes | Citation(s) |

| 6a | 0.0756 | Phenyl-guanidine fragment | [7][8] |

| 6c | 0.1227 | Phenyl-guanidine fragment | [7][8] |

| 6d | 0.0811 | Phenyl-guanidine fragment | [7][8] |

| 6e | 0.0935 | Phenyl-guanidine fragment | [7][8] |

| 7j | 0.1152 | Phenyl-guanidine fragment | [7][8] |

| Nafamostat (Control) | > 0.1227 | Approved drug for AP | [7][8] |

| Gabexate (Control) | ~3.0 - 4.0 | Approved drug for AP | [7][8] |

Self-Validating Protocol: Chromogenic Trypsin Inhibition Assay

This assay provides a quantitative measure of an inhibitor's potency (IC₅₀).

-

Reagent Preparation:

-

Trypsin Solution: Prepare a stock solution of bovine trypsin in 1 mM HCl to prevent autolysis. Dilute to the final working concentration (e.g., 10 nM) in assay buffer just before use.

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

-

Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA). Prepare a stock in DMSO and dilute to the working concentration (e.g., 200 µM) in assay buffer.

-

Inhibitor: Prepare a 10-point, 3-fold serial dilution series of the GBA derivative in DMSO.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of assay buffer.

-

Add 2 µL of the inhibitor dilution (or DMSO for control wells).

-

Add 25 µL of the trypsin working solution to initiate the pre-incubation. Mix and incubate for 15 minutes at room temperature.

-

Add 25 µL of the L-BAPNA substrate solution to start the reaction.

-

-

Data Acquisition: Immediately begin reading the absorbance at 405 nm every 60 seconds for 15-20 minutes using a microplate reader. The product, p-nitroaniline, is yellow.

-

Data Analysis: Calculate the reaction rate (V) from the linear portion of the absorbance vs. time curve. Plot the percent inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Anticancer Potential: Halting Invasion and Metastasis

Causality: Cancer cell invasion and metastasis are complex processes often facilitated by the overexpression of serine proteases like urokinase-type plasminogen activator (uPA) and tissue plasminogen activator (tPA).[5] These enzymes degrade the extracellular matrix, allowing tumor cells to migrate and invade surrounding tissues. GBA derivatives that inhibit these proteases can potentially block this critical step in cancer progression. Furthermore, the guanidine scaffold itself is being explored for broader anticancer activities, including DNA binding and the induction of apoptosis.[1][2]

Caption: Inhibition of protease-mediated cancer cell invasion by GBA derivatives.

Part 3: Synthesis and Future Perspectives

The synthesis of GBA derivatives is well-established, typically starting from p-aminobenzoic acid.[17][18] The general workflow involves the conversion of the amino group into a guanidine moiety, followed by ester or amide coupling to introduce the desired R group.

Caption: Generalized synthetic workflow for GBA derivatives.

Future Directions

The field of GBA derivatives continues to evolve. Key areas of future research include:

-

Enhanced Selectivity: Designing derivatives that can distinguish between highly homologous serine proteases to minimize off-target effects.

-

Novel Therapeutic Targets: Exploring the inhibition of other enzymes, such as enteropeptidase for the treatment of obesity, represents a promising new frontier.[9]

-

Optimized Pharmacokinetics: Developing compounds with tailored properties, such as low systemic exposure for localized gut activity, to improve safety and efficacy.[9]

-

Multi-Target Ligands: Building on the concept of dual trypsin/NO inhibition, creating single molecules that can modulate multiple targets in a disease pathway.[8]

The guanidinobenzoic acid scaffold, with its potent mechanism of action and high synthetic tractability, remains a cornerstone of modern medicinal chemistry. Continued investigation into its diverse biological activities will undoubtedly pave the way for the next generation of targeted therapeutics.

References

- 1. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 4-Guanidinobenzoic acid | 16060-65-4 [smolecule.com]

- 4. 4-Guanidinobenzoic Acid | C8H9N3O2 | CID 159772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Guanidinophenyl-substituted enol lactones as selective, mechanism-based inhibitors of trypsin-like serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting Eukaryotic Proteases for Natural Products-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship between guanidine alkyl derivatives and norepinephrine release: site(s) and mechanism(s) of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. US6713467B2 - Acid derivatives useful as serine protease inhibitors - Google Patents [patents.google.com]

- 13. Synthesis and in Vitro and in Vivo Anticoagulant and Antiplatelet Activities of Amidino- and Non-Amidinobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. JPS5470241A - Guanidinobenzoic acid derivative and its preparation - Google Patents [patents.google.com]

- 15. US4021472A - Guanidinobenzoic acid derivatives - Google Patents [patents.google.com]

- 16. Synthesis and in Vitro and in Vivo Anticoagulant and Antiplatelet Activities of Amidino- and Non-Amidinobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of 4-Guanidino-2-methoxybenzoic Acid

Introduction: The Rationale for Targeting Serine Proteases

Serine proteases are a ubiquitous class of enzymes crucial to a vast array of physiological and pathological processes.[1][2] They are characterized by a highly conserved catalytic triad, typically consisting of serine, histidine, and aspartate residues, which work in concert to hydrolyze peptide bonds.[2] The dysregulation of serine protease activity is implicated in a multitude of diseases, including pancreatitis, thrombosis, inflammation, and cancer, making them compelling targets for therapeutic intervention. The development of specific and potent inhibitors for these enzymes is a cornerstone of modern drug discovery.

This technical guide delves into the probable mechanism of action of 4-Guanidino-2-methoxybenzoic acid, a synthetic molecule with structural features strongly suggestive of serine protease inhibition. While direct and extensive research on this specific compound is limited, a robust mechanistic hypothesis can be formulated based on established principles of enzyme inhibition and a wealth of data on structurally related analogs. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its likely mode of action, the experimental methodologies to validate this hypothesis, and the underlying structure-activity relationships.

Proposed Mechanism of Action: A Competitive, Substrate-Mimetic Inhibitor

Based on its chemical architecture, this compound is predicted to function as a competitive inhibitor of trypsin-like serine proteases. This class of proteases preferentially cleaves peptide bonds C-terminal to basic amino acid residues, namely arginine and lysine. The mechanism of inhibition can be dissected by examining the key structural motifs of the molecule: the guanidino group and the substituted benzoic acid scaffold.

The Guanidino Group: The Key to Specificity

The defining feature of this compound is its guanidino group. This functional group is a powerful mimic of the side chain of arginine, one of the primary substrates for trypsin-like serine proteases.[1][3] The positively charged guanidinium ion is specifically recognized by and forms a high-affinity interaction with the S1 specificity pocket of these enzymes.[1] At the base of this pocket lies a highly conserved aspartic acid residue (Asp189 in trypsin), which forms a strong salt bridge with the guanidino group of the inhibitor.[1] This interaction anchors the inhibitor in the active site, preventing the binding of the natural substrate.

The critical role of the guanidino group is well-established in a multitude of serine protease inhibitors. Its ability to form strong electrostatic interactions with the S1 pocket is a cornerstone of their inhibitory potency and selectivity.[1]

The Acyl-Enzyme Intermediate: A Stable Complex

Upon binding, the carbonyl group of the benzoic acid moiety is positioned in close proximity to the catalytic serine residue (Ser195 in trypsin). In a manner analogous to substrate hydrolysis, the hydroxyl group of Ser195 can launch a nucleophilic attack on the carbonyl carbon of the inhibitor. This results in the formation of a transiently stable acyl-enzyme intermediate.[4] The stability of this intermediate is a key determinant of the inhibitory potency. For many guanidinobenzoate derivatives, this acyl-enzyme complex is significantly more stable and deacylates much more slowly than the corresponding intermediate formed with a natural peptide substrate.[4] This prolonged occupation of the active site effectively sequesters the enzyme in an inactive state.

The crystal structure of trypsin in complex with the closely related analog, 4-guanidinobenzoic acid, provides a detailed atomic-level view of this interaction.[3] The guanidino group is deeply buried in the S1 pocket, forming the expected salt bridge with Asp189, while the carboxylate is covalently attached to Ser195.

The Role of the 2-Methoxy Group: Modulating Potency and Properties

The methoxy group at the 2-position of the benzoic acid ring is likely to influence the inhibitor's properties in several ways:

-

Electronic Effects: The electron-donating nature of the methoxy group can modulate the electrophilicity of the carbonyl carbon, potentially affecting the rate of acylation and deacylation.

-

Steric Interactions: The methoxy group may engage in additional interactions with residues lining the active site cleft, outside of the primary S1 pocket. These interactions could either enhance or diminish binding affinity, depending on the specific topography of the enzyme's active site.

-

Physicochemical Properties: The addition of a methoxy group can alter the inhibitor's solubility, lipophilicity, and other pharmacokinetic properties, which are critical for its development as a potential drug candidate.

Structure-activity relationship (SAR) studies on various substituted guanidinobenzoates have demonstrated that modifications to the aromatic ring can significantly impact both potency and selectivity against different serine proteases.[5][6][7]

Visualizing the Inhibition

To better illustrate the proposed mechanism, the following diagrams outline the key molecular interactions and the overall inhibitory process.

Caption: Generalized catalytic mechanism of a serine protease.

Caption: Proposed binding of the inhibitor in the active site.

Experimental Validation: A Guide to Kinetic Analysis

To empirically determine the mechanism and potency of this compound as a serine protease inhibitor, a series of well-established biochemical assays can be employed. The following section provides a detailed protocol for characterizing the inhibitory activity against bovine trypsin as a model enzyme.

Materials and Reagents

-

Bovine Trypsin (lyophilized powder)

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or a suitable fluorogenic substrate

-

This compound

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl2)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow

Caption: General workflow for inhibitor screening.

Step-by-Step Protocol

-

Preparation of Stock Solutions:

-

Prepare a stock solution of bovine trypsin in Tris-HCl buffer.

-

Prepare a stock solution of the substrate (e.g., BAPNA) in DMSO.

-

Prepare a high-concentration stock solution of this compound in DMSO.

-

-

Determination of IC50:

-

Create a serial dilution of the inhibitor stock solution in DMSO.

-

In a 96-well plate, add a small volume of each inhibitor concentration (and a DMSO-only control).

-

Add the trypsin solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

-

Determination of the Inhibition Constant (Ki) and Mode of Inhibition:

-

To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), perform the kinetic assay with varying concentrations of both the inhibitor and the substrate.

-

Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.

-

Analyze the data using graphical methods such as a Lineweaver-Burk or Dixon plot. For competitive inhibition, a Lineweaver-Burk plot will show lines with different slopes intersecting on the y-axis.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the enzyme for the substrate.[6]

-

Quantitative Data and Comparative Analysis

| Compound | Target Enzyme | IC50 | Ki | Comments |

| 4-Guanidinobenzoic acid | Trypsin | - | ~16 µM | The parent compound, demonstrating the core interaction. |

| Benzamidine | Trypsin | 120 ± 20 µM | - | A well-known competitive inhibitor of trypsin.[1] |

| Nafamostat | Trypsin-like proteases | 6.6 ± 0.4 µM | - | A clinically used serine protease inhibitor.[1] |

This table presents data for comparative purposes to illustrate the expected range of inhibitory activity for guanidinobenzoate derivatives. The Ki value for 4-guanidinobenzoic acid is an approximation based on published data.

The addition of the methoxy group to the 4-guanidinobenzoic acid scaffold could potentially enhance its potency by providing additional favorable interactions within the active site, or it could introduce steric hindrance that may decrease its affinity. The empirical determination of its Ki value through the protocols outlined above is essential for a definitive characterization.

Conclusion and Future Directions

The structural features of this compound, particularly the presence of the guanidino group, provide a strong scientific basis for its proposed mechanism of action as a competitive inhibitor of trypsin-like serine proteases. The guanidino moiety is expected to anchor the molecule in the S1 specificity pocket through a salt bridge with a conserved aspartate residue, while the benzoic acid portion likely forms a stable acyl-enzyme intermediate with the catalytic serine.

To fully elucidate the therapeutic potential of this compound, further research is warranted. This includes comprehensive kinetic analysis against a panel of serine proteases to determine its potency and selectivity profile. X-ray crystallography studies of the inhibitor in complex with its target enzyme would provide invaluable atomic-level insights into its binding mode and could guide the rational design of more potent and selective second-generation inhibitors. Furthermore, evaluation in cellular and in vivo models of diseases where serine proteases are dysregulated would be a critical next step in its preclinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. rcsb.org [rcsb.org]

- 3. rcsb.org [rcsb.org]

- 4. rcsb.org [rcsb.org]

- 5. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of human trypsin 1: unexpected phosphorylation of Tyr151 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of 4-Guanidino-2-methoxybenzoic Acid: A Technical Guide to Target Identification and Validation

Abstract

The guanidino moiety is a privileged structural motif in medicinal chemistry, renowned for its ability to engage in multifaceted interactions with biological targets. This technical guide delves into the exploration of potential therapeutic targets for 4-Guanidino-2-methoxybenzoic acid, a compound of significant interest due to its structural relationship with established kinase inhibitors. Leveraging a synthesis of existing literature on guanidino-containing drugs and in silico structural analysis, we propose a primary therapeutic target and a range of secondary and novel targets. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of this compound and accelerate its journey from a molecule of interest to a potential therapeutic agent. We further outline detailed, field-proven experimental protocols for target validation, offering a practical roadmap for preclinical investigation.

Introduction: The Guanidino Group as a Cornerstone of Pharmacological Activity

The guanidinium group, the protonated form of guanidine, is a recurring feature in a multitude of biologically active compounds, both natural and synthetic.[1][2] Its positive charge at physiological pH and its capacity to form multiple hydrogen bonds and salt bridges make it an exceptional pharmacophore for interacting with negatively charged pockets in proteins, such as those found in the active sites of enzymes.[3] Guanidine-containing molecules have demonstrated a broad spectrum of therapeutic applications, including roles as anticancer, antiviral, antidiabetic, and anti-inflammatory agents.[1][4]

This compound incorporates this potent functional group onto a methoxybenzoic acid scaffold. While direct studies on the biological targets of this specific molecule are scarce, its status as a pharmaceutical intermediate, notably in the synthesis of the Aurora A kinase inhibitor Alisertib (MLN8237), provides a compelling starting point for our investigation. This guide will, therefore, focus on a data-driven approach to hypothesize and validate the therapeutic targets of this compound.

Primary Target Hypothesis: Aurora A Kinase

The most compelling evidence points towards Aurora A kinase as a primary therapeutic target for this compound. This hypothesis is rooted in the compound's structural similarity to a key fragment of Alisertib.

Rationale: The Alisertib Connection

Alisertib is a selective, ATP-competitive inhibitor of Aurora A kinase, a serine/threonine kinase that plays a crucial role in mitotic progression.[1][5][6] The chemical structure of Alisertib is 4-{[9-Chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino}-2-methoxybenzoic acid.[7] The "4-amino-2-methoxybenzoic acid" moiety of Alisertib is structurally analogous to this compound.

We hypothesize that the guanidino group in our compound of interest can functionally mimic the amino group in Alisertib, potentially forming similar or even enhanced interactions within the ATP-binding pocket of Aurora A kinase. The guanidinium group, with its delocalized positive charge and multiple hydrogen bond donors, could establish strong electrostatic and hydrogen bonding interactions with key residues in the kinase active site.

Proposed Binding Mode

The binding of Alisertib to Aurora A kinase involves key interactions with the hinge region of the ATP-binding pocket.[8] It is plausible that the guanidino group of this compound could form hydrogen bonds with the backbone carbonyls of hinge residues, a common binding motif for kinase inhibitors. The methoxy and carboxylic acid groups would likely orient towards the solvent-exposed region, with the potential for additional interactions.

Caption: Proposed workflow for validating Aurora A kinase as a target.

Secondary and Novel Target Classes

The versatile nature of the guanidino group suggests that this compound may interact with other targets beyond Aurora A kinase.

Other Kinase Families

The guanidinium moiety has been successfully incorporated into inhibitors of other kinase families.[9][10][11] Therefore, it is prudent to screen this compound against a panel of kinases, with a particular focus on:

-

Cyclin-Dependent Kinases (CDKs): Guanidino analogues of roscovitine have shown inhibitory activity against CDKs.[9]

-

RAF-1/MEK-1: Guanidinium derivatives have been investigated as inhibitors of the RAF-MEK-ERK pathway.[10]

-

Sphingosine Kinases (SphK1 and SphK2): Guanidine-based inhibitors of sphingosine kinases have been developed.[11]

Non-Kinase Targets

Based on the established pharmacology of guanidino-containing compounds, several non-kinase targets warrant investigation:

-

G-Protein Coupled Receptors (GPCRs): Acylguanidines are known to act as antagonists for histamine and neuropeptide Y receptors.[12]

-

Ion Channels: Guanidine compounds have been shown to inhibit voltage-gated potassium channels.[13]

-

Enzymes Involved in Metabolism and Signaling:

-

Nitric Oxide Synthase (NOS): The guanidino group is a key feature of the natural NOS substrate, L-arginine.

-

Na+/H+ Exchangers: Benzoylguanidines are known inhibitors of this ion transporter class.[4][14]

-

Lysosomal V-ATPase: Polymeric guanidinium compounds have been shown to target this proton pump.[15]

-

Caption: Overview of potential therapeutic target classes.

Experimental Protocols for Target Validation

The following protocols provide a detailed, step-by-step methodology for validating the hypothesized targets.

Protocol 1: In Vitro Kinase Inhibition Assay (Aurora A)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Aurora A kinase.

Materials:

-

Recombinant human Aurora A kinase

-

ATP

-

Kinase substrate (e.g., Kemptide)

-

This compound

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a 96-well plate, add the kinase, substrate, and diluted compound.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Plot the percentage of kinase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Target Engagement Assay (CETSA)

Objective: To confirm the binding of this compound to Aurora A kinase in a cellular context.

Materials:

-

Cancer cell line with high Aurora A expression (e.g., HCT116)

-

This compound

-

Cell lysis buffer

-

Primary antibody against Aurora A kinase

-

Secondary antibody conjugated to HRP

-

Western blotting equipment and reagents

Procedure:

-

Treat cultured cells with varying concentrations of this compound or vehicle control.

-

Harvest and lyse the cells.

-

Heat the cell lysates at a range of temperatures (e.g., 40-70°C).

-

Centrifuge to pellet aggregated proteins.

-

Collect the supernatant containing soluble proteins.

-

Analyze the amount of soluble Aurora A kinase in the supernatant by Western blotting.

-

A shift in the melting curve of Aurora A kinase in the presence of the compound indicates target engagement.

Data Presentation

| Hypothesized Target | Rationale | Key Validation Assays |

| Aurora A Kinase | Structural similarity to Alisertib | In vitro kinase assay, CETSA, Cell-based phosphorylation assay |

| Other Kinases | Known activity of guanidino-compounds | Kinase panel screening |

| GPCRs | Known activity of acylguanidines | Radioligand binding assays |

| Ion Channels | Known activity of guanidine compounds | Electrophysiology (patch-clamp) |

| Other Enzymes | Substrate mimicry/known inhibitors | Specific enzyme activity assays |

Conclusion

While this compound remains a molecule with an uncharacterized biological profile, its structural features provide a strong foundation for a targeted investigation into its therapeutic potential. The primary hypothesis, centered on the inhibition of Aurora A kinase, is supported by compelling evidence from the structure-activity relationships of known inhibitors. The broader screening strategy outlined in this guide will further elucidate the selectivity profile of this compound and may uncover novel mechanisms of action. The provided experimental protocols offer a robust framework for validating these hypotheses and progressing this compound through the preclinical drug discovery pipeline. This systematic approach, grounded in chemical intuition and validated by rigorous experimentation, will be instrumental in unlocking the full therapeutic promise of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-based drug design of novel Aurora kinase A inhibitors: structural basis for potency and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alisertib - Wikipedia [en.wikipedia.org]

- 8. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of guanidino analogues of roscovitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Guanidinium-based derivatives: searching for new kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship studies and in vivo activity of guanidine-based sphingosine kinase inhibitors: discovery of SphK1- and SphK2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

- 13. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Guanidine‐Derived Polymeric Nanoinhibitors Target the Lysosomal V‐ATPase and Activate AMPK Pathway to Ameliorate Liver Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Guanidino-2-methoxybenzoic Acid: A Key Intermediate in Oncological Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Guanidino-2-methoxybenzoic acid, a crucial chemical intermediate. While not a therapeutic agent in itself, its significance lies in its role as a key building block in the synthesis of advanced pharmaceutical compounds, most notably the investigational anticancer drug Alisertib (MLN8237). This document will delve into the compound's chemical properties, plausible synthetic routes, and its pivotal application in the construction of targeted cancer therapies.

Introduction: The Unseen Importance of a Precursor

In the landscape of pharmaceutical development, the final active pharmaceutical ingredient (API) often takes the spotlight. However, the journey to that API is paved with critical intermediates, the design and synthesis of which are paramount to the success of the final therapeutic. This compound is a prime example of such a compound. It is a substituted benzoic acid derivative characterized by a guanidino group at the 4-position and a methoxy group at the 2-position. Its primary importance in the scientific literature and commercial availability is linked to its use in the synthesis of Alisertib, a selective inhibitor of Aurora A kinase, a key regulator of cell division that is often dysregulated in cancer.[1][2]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of an intermediate is fundamental for its use in multi-step synthesis. This compound is typically available as its hydrochloride salt to improve stability and handling.

| Property | Value | Source |

| Chemical Formula | C₉H₁₁N₃O₃ | |

| Molecular Weight | 209.20 g/mol | |

| CAS Number | 173731-96-9 | |

| Appearance | Light yellow to yellow powder or crystals | |

| Purity | Typically ≥95% | |

| Storage | Refrigerator | |

| Synonyms | 4-{[amino(imino)methyl]amino}-2-methoxybenzoic acid; 4-Carbamimidamido-2-methoxybenzoic acid | [3] |

Characterization: Standard analytical techniques would be employed to confirm the identity and purity of this compound, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

Synthesis of this compound

While specific, detailed industrial synthesis protocols for this compound are proprietary, a logical and commonly employed synthetic strategy involves the guanidinylation of a precursor amine. The likely starting material for this transformation is 4-Amino-2-methoxybenzoic acid.

Conceptual Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from a commercially available precursor.

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Exemplary)

The following protocol is a representative example of a guanidinylation reaction, a common method for introducing a guanidino group onto a primary amine.[4] This specific protocol is for the synthesis of 2-amino-4-pyrimidinones from a resin-bound guanidine, but the principles of guanidinylation are broadly applicable.

Step 1: Guanidinylation of 4-Amino-2-methoxybenzoic acid

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Amino-2-methoxybenzoic acid (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 equivalents), to the solution and stir.

-

Addition of Guanidinylating Agent: Slowly add a solution of a guanidinylating agent, such as N,N'-bis(allyloxycarbonyl)-N''-triflylguanidine (1.1 equivalents), in the same solvent. The use of a protected guanidinylating agent is crucial to control the reactivity and prevent side reactions.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude protected intermediate can then be purified by column chromatography on silica gel.

Step 2: Deprotection

-